molecular formula C26H42N2O2 B12017422 N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide

Katalognummer: B12017422
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: CSMXVVGOVVVXHY-SLEBQGDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide is a complex organic compound characterized by its unique structure, which includes a prop-2-enoxyphenyl group and a hexadecanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide typically involves a multi-step process. One common method includes the reaction of 2-prop-2-enoxybenzaldehyde with hexadecanamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a prop-2-enoxyphenyl group and a hexadecanamide moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C26H42N2O2

Molekulargewicht

414.6 g/mol

IUPAC-Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide

InChI

InChI=1S/C26H42N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-26(29)28-27-23-24-19-17-18-20-25(24)30-22-4-2/h4,17-20,23H,2-3,5-16,21-22H2,1H3,(H,28,29)/b27-23+

InChI-Schlüssel

CSMXVVGOVVVXHY-SLEBQGDGSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC=C

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.